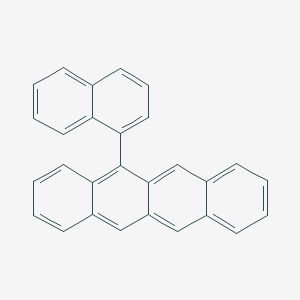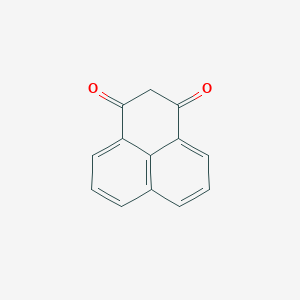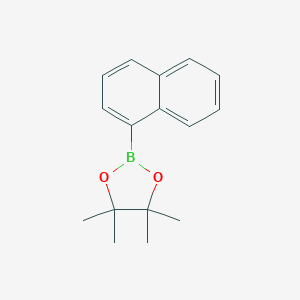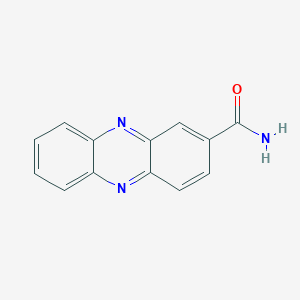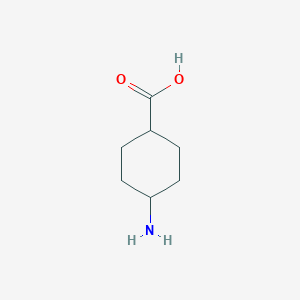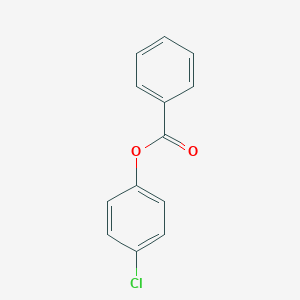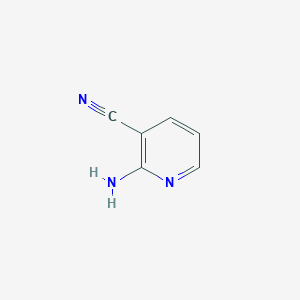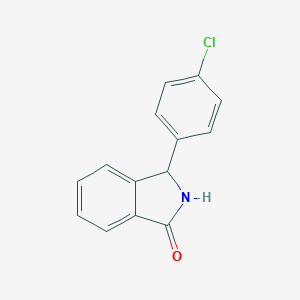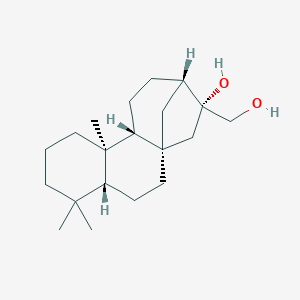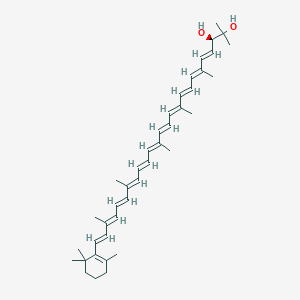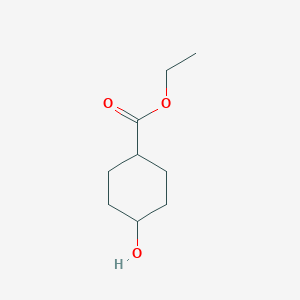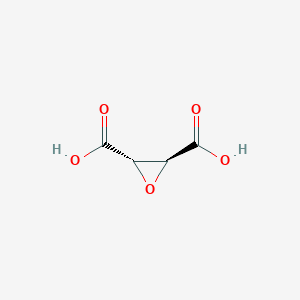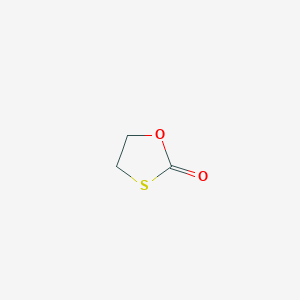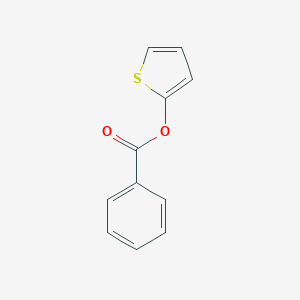
Thiophen-2-yl benzoate
Übersicht
Beschreibung
Thiophen-2-yl benzoate is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research for its diverse applications.
Wissenschaftliche Forschungsanwendungen
Thiophen-2-yl benzoate has been widely used in scientific research for its diverse applications. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions. Moreover, thiophen-2-yl benzoate has been used as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Wirkmechanismus
The mechanism of action of thiophen-2-yl benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. The inhibition of enzymes can lead to the disruption of biochemical pathways and the modulation of physiological processes.
Biochemische Und Physiologische Effekte
Thiophen-2-yl benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. The inhibition of these enzymes can lead to the accumulation of acetylcholine, which can cause various physiological effects, including muscle spasms, convulsions, and respiratory failure.
Vorteile Und Einschränkungen Für Laborexperimente
Thiophen-2-yl benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods without significant degradation. However, thiophen-2-yl benzoate has some limitations for lab experiments. It can be toxic and may require special handling and disposal procedures. Moreover, its solubility in water is limited, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Thiophen-2-yl benzoate has several potential future directions for scientific research. It can be used as a starting material for the synthesis of new heterocyclic compounds with diverse applications. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, the inhibition of enzymes by thiophen-2-yl benzoate can be explored for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Conclusion:
Thiophen-2-yl benzoate is a versatile chemical compound that has diverse applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thiophen-2-yl benzoate has significant potential for the development of new drugs and the synthesis of new heterocyclic compounds with diverse applications.
Eigenschaften
CAS-Nummer |
16693-98-4 |
|---|---|
Produktname |
Thiophen-2-yl benzoate |
Molekularformel |
C11H8O2S |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
thiophen-2-yl benzoate |
InChI |
InChI=1S/C11H8O2S/c12-11(9-5-2-1-3-6-9)13-10-7-4-8-14-10/h1-8H |
InChI-Schlüssel |
DLDNGXJAIMHIKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

